Product packaging for Ethyl 7-hydroxybenzofuran-2-carboxylate(Cat. No.:CAS No. 39543-86-7)

Ethyl 7-hydroxybenzofuran-2-carboxylate

Cat. No.: B3052211
CAS No.: 39543-86-7
M. Wt: 206.19 g/mol
InChI Key: AVIQFGDAAZNKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 7-hydroxybenzofuran-2-carboxylate (CAS 39543-86-7) is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry research. The benzofuran structural unit is frequently found in biologically active molecules and natural products . Specifically, 7-hydroxybenzofuran derivatives are valuable precursors in the synthesis of aromaticity-extended resveratrol analogues, which are studied for their enhanced antioxidant activity due to extended π-conjugation that stabilizes phenoxy radicals . Furthermore, benzofuran-2-carboxylate esters have been investigated in pharmaceutical research for their potential as inhibitors of leukotriene biosynthesis, which is a relevant pathway in inflammatory conditions such as asthma and allergic disorders . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O4 B3052211 Ethyl 7-hydroxybenzofuran-2-carboxylate CAS No. 39543-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-hydroxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIQFGDAAZNKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613133
Record name Ethyl 7-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39543-86-7
Record name Ethyl 7-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 7 Hydroxybenzofuran 2 Carboxylate and Its Derivatives

Foundational Cyclization Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran ring, the central scaffold of these molecules, relies on various cyclization strategies. These methods can be broadly categorized by the type of catalyst or mediator used to facilitate the intramolecular ring closure.

Acid and base catalysis represent fundamental approaches to benzofuran synthesis. Acid-catalyzed methods often involve the cyclization of acetal (B89532) substrates. For instance, polyphosphoric acid (PPA) can catalyze the cyclization of an acetal, which proceeds through protonation, elimination of methanol (B129727) to form an oxonium ion, and subsequent nucleophilic attack by the phenyl ring to close the furan (B31954) ring. wuxiapptec.com Brønsted acids like acetic acid and triflic acid have also been employed to promote cyclization reactions, for example, in the reaction of quinone imine ketals with dicarbonyl compounds. nih.gov Similarly, Lewis acids such as boron trifluoride diethyl etherate can promote domino reactions that lead to benzofuran derivatives through a sequence of propargylation and intramolecular cyclization. nih.govacs.org

Base-mediated cyclizations are widely utilized and offer a range of conditions. A simple and inexpensive method involves promoting the cyclization of suitably substituted phenols using bases like cesium carbonate (Cs2CO3) in a solvent such as dimethylformamide (DMF). nih.gov This approach is notable for being free of palladium and copper, avoiding more expensive or air-sensitive reagents. nih.gov Other bases, such as triethylamine, are used in reactions like the Rap-Stoermer reaction, which involves the condensation of α-haloketones with substituted salicylaldehydes. nih.govacs.org

Table 1: Examples of Acid and Base-Catalyzed Cyclization Reactions

Catalyst/Base Reactants Reaction Type Yield (%)
Polyphosphoric acid (PPA) Acetal Substrates Acid-Catalyzed Cyclization Varies
Boron trifluoride diethyl etherate / K2CO3 2,4-Diyn-1-ols and dicarbonyl compounds Lewis Acid-Promoted Domino Reaction 75–91% nih.gov
Cesium carbonate (Cs2CO3) Substituted Phenols Base-Promoted Cyclization 76–88% nih.gov

Transition metals offer powerful and versatile catalysis for constructing the benzofuran nucleus. acs.org Palladium, copper, rhodium, gold, and nickel are frequently employed to facilitate carbon-carbon and carbon-oxygen bond formations necessary for ring closure. nih.govacs.org

Palladium-catalyzed reactions are particularly prominent. The Suzuki cross-coupling reaction, which couples aryl halides with organoboronic acids, is a highly utilized method for forming carbon-carbon bonds in the synthesis of biaryl-containing benzofurans. dntb.gov.uamdpi.com Another key palladium-catalyzed process is the Sonogashira coupling, often performed in tandem with a 5-endo-dig cyclization. nih.gov This sequence typically involves coupling an o-alkynylphenol with a partner, followed by an intramolecular ring closure to form the benzofuran. nih.govnih.gov Copper salts are often used as co-catalysts in these reactions. nih.govnih.gov

Rhodium-based catalysts have been used for multicomponent synthesis, such as the arylation and subsequent cyclization between propargyl alcohols and substituted aryl boronic acids. nih.govresearchgate.net Gold and silver catalysts have been shown to promote the formation of the benzofuran nucleus from alkynyl esters and quinols. nih.govacs.org Furthermore, nickel catalysts can provide the activation energy for intramolecular nucleophilic addition reactions to furnish benzofuran derivatives. nih.govorganic-chemistry.org Cycloaddition reactions, such as the [3+2] cycloaddition of quinone esters and styrenes catalyzed by copper complexes, provide an efficient route to dihydrobenzofurans. rsc.org

Table 2: Overview of Transition-Metal Catalyzed Benzofuran Syntheses

Metal Catalyst Co-catalyst/Ligand Reaction Type
Palladium (Pd) Various (e.g., XantPhos) Suzuki Coupling, Sonogashira Coupling, Heck Reaction nih.govdntb.gov.uathieme-connect.com
Copper (Cu) Often used with Pd Sonogashira Coupling, Cyclization nih.govnih.gov
Rhodium (Rh) - Arylation-Cyclization, Multicomponent Synthesis nih.govresearchgate.net
Gold (Au) / Silver (Ag) Various Cyclization of alkynyl esters and quinols nih.gov

Convergent Synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate

Convergent strategies aim to construct the target molecule from key fragments in a more direct and efficient manner. For this compound, several methods focus on the direct formation of the 2-carboxybenzofuran core.

A common and effective method for synthesizing benzofuran-2-carboxylates involves the condensation of a substituted salicylaldehyde (B1680747) with an α-haloester, such as ethyl bromoacetate. nih.govacs.org The reaction is typically carried out in the presence of a base, like potassium carbonate (K2CO3), in a solvent such as acetonitrile (B52724). niscair.res.in The process begins with the deprotonation of the phenolic hydroxyl group of the salicylaldehyde by the base. The resulting phenoxide then acts as a nucleophile, attacking the α-carbon of the haloester in an O-alkylation step. This is followed by an intramolecular condensation and subsequent dehydration to form the benzofuran ring. This method is versatile and widely applicable for producing a variety of substituted ethyl benzofuran-2-carboxylates. niscair.res.in

The Perkin rearrangement provides a distinct pathway to benzofuran-2-carboxylic acids through the ring contraction of 3-halocoumarins. nih.govwikipedia.org This reaction, first reported by William H. Perkin, is initiated by a base, such as sodium hydroxide (B78521) in ethanol (B145695). nih.govfao.org The mechanism involves a base-catalyzed fission of the coumarin's lactone ring, which generates a dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. nih.govresearchgate.net The phenoxide anion within this intermediate then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered benzofuran ring. nih.gov The use of microwave-assisted conditions has been shown to significantly reduce reaction times for this rearrangement, providing high yields of the desired benzofuran-2-carboxylic acid derivatives. nih.govfao.org

Multicomponent and domino (or cascade) reactions offer high efficiency by combining several synthetic steps into a single, one-pot operation without isolating intermediates. researchgate.net These processes are valuable for building molecular complexity rapidly. For instance, a domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, promoted by a Lewis acid, proceeds through propargylation, intramolecular cyclization, isomerization, and benzannulation to yield benzofuran derivatives in high yields. nih.gov

Another powerful approach is the tandem in situ oxidative coupling and cyclization. A series of 5-hydroxybenzofurans have been prepared using phenyliodine(III) diacetate (PIDA) to mediate the oxidation and coupling of β-dicarbonyl compounds with hydroquinones. thieme-connect.de This method directly functionalizes the C(sp²)-H bond of the hydroquinone. thieme-connect.de The proposed mechanism involves a 1,4-Michael addition, followed by an intramolecular cyclization of a keto-enol tautomer and subsequent aromatization to yield the final 5-hydroxybenzofuran product. thieme-connect.de Such strategies highlight the utility of domino processes in efficiently constructing highly functionalized benzofuran cores.

Enabling Technologies in Benzofuran Synthesis

The synthesis of benzofurans, including this compound, has been significantly advanced by the adoption of enabling technologies that enhance reaction efficiency, improve sustainability, and streamline complex molecular construction. These modern approaches address the limitations of classical methods, offering significant improvements in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Reaction Enhancement

Microwave-assisted organic synthesis has become a pivotal tool for accelerating the formation of benzofuran rings. sapub.org This technology utilizes microwave irradiation to rapidly heat reaction mixtures, leading to a dramatic reduction in reaction times compared to conventional heating methods—often from hours to mere minutes—while frequently improving product yields. sapub.orgnih.gov

One prominent application is the microwave-assisted Perkin rearrangement, which efficiently converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov In a specific study, the synthesis of various benzofuran-2-carboxylic acids from 3-bromocoumarins was achieved in excellent yields (99%) within 5 minutes using microwave irradiation at 300W. nih.gov This represents a significant improvement over the traditional method, which requires approximately 3 hours to achieve the same transformation. nih.gov The process involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular attack by the resulting phenoxide anion on the vinyl halide to form the benzofuran ring. nih.gov

Microwave heating has also been effectively applied to palladium-catalyzed cross-coupling reactions for the functionalization of the benzofuran scaffold. For instance, the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been successfully performed using a 2-quinolinealdoxime-Pd(II)-complex as a precatalyst. researchgate.net Under microwave conditions (200W at 150 °C), these reactions reached completion in as little as 23 minutes, affording 5-arylbenzofuran-2-carboxylates in high yields (up to 97%). researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction TypeConditionsReaction TimeYieldReference
Perkin RearrangementMicrowave (300W, 79°C)5 minutes99% nih.gov
Perkin RearrangementConventional Heating~3 hoursNot specified nih.gov
Suzuki CouplingMicrowave (200W, 150°C)23 minutes97% researchgate.net

Green Chemistry Protocols for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into benzofuran synthesis to minimize environmental impact. These protocols focus on aspects such as atom economy, the use of safer solvents, and the reduction of waste.

Catalyst-free approaches represent a significant step towards greener synthesis. For example, benzofuran heterocycles have been synthesized through successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides in acetonitrile, completely avoiding the need for a catalyst. nih.gov This method proceeds through the formation of isomers, nucleophilic addition, and subsequent cyclization to generate the aromatic ring. nih.gov Such atom-economical transformations are highly desirable as they maximize the incorporation of starting materials into the final product. nih.gov

The choice of solvent is another critical aspect of green chemistry. Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic compounds. DESs are known for their ability to stabilize polar intermediates and accelerate transformations. nih.gov Their low volatility, non-flammability, and biodegradability make them environmentally benign options for conducting chemical reactions. While specific application to this compound is an area for further research, the use of DESs in related heterocycle syntheses has shown excellent yields (70–91%), highlighting their potential. nih.gov

One-Pot and Sequential Transformation Strategies

One-pot and sequential (or domino/tandem) reactions provide a powerful strategy for synthesizing complex molecules like substituted benzofurans from simple precursors in a single operation. These methods enhance efficiency by eliminating the need to isolate and purify intermediates, thereby saving time, reagents, and solvents. acs.orgmdpi.com

A variety of one-pot protocols have been developed for the benzofuran core. One such method involves the heteroannulation of benzoquinones, catalyzed by acetic acid in toluene, to yield benzofuran derivatives. nih.govdtu.dk Another efficient one-pot strategy utilizes a copper-promoted domino hydration and annulation of 2-fluorophenylacetylene derivatives to afford the benzofuran ring. nih.gov Similarly, functionalized 2-benzyl benzofurans have been prepared via a sequential protocol involving a Re₂O₇-catalyzed Friedel-Crafts alkylation followed by a Pd(II)-catalyzed oxidative annulation. nih.gov

Directly relevant to the synthesis of highly functionalized benzofurans, a novel method has been reported for producing 2-substituted 7-hydroxybenzofuran-4-carboxylates. nih.gov This strategy involves the in situ formation of an o-benzoquinone ester from a catechol precursor, which then undergoes a Mukaiyama-Michael addition with a silyl (B83357) enol ether to yield the target molecule in fair to good yields. nih.gov

Furthermore, sequential cross-coupling reactions have proven effective for constructing elaborate benzofuran structures. rsc.org Palladium and copper co-catalyzed Sonogashira coupling between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a common and high-yielding route. nih.govacs.org For derivatization, a one-pot, two-step transamidation procedure has been developed to convert C3-arylated benzofuran products into a diverse range of benzofuran-2-carboxamides, demonstrating the modularity of these strategies. mdpi.com

Table 2: Overview of One-Pot and Sequential Strategies for Benzofuran Synthesis

StrategyKey Reagents/CatalystsType of Benzofuran DerivativeReference
HeteroannulationBenzoquinones, Acetic AcidGeneral Benzofurans dtu.dk
Domino Hydration/Annulation2-Fluorophenylacetylenes, CuIGeneral Benzofurans nih.gov
Sequential Alkylation/AnnulationPhenols, Cinnamyl Alcohols, Re₂O₇, Pd(II)2-Benzyl Benzofurans nih.gov
Mukaiyama-Michael AdditionCatechol Esters, Silyl Enol Ethers7-Hydroxybenzofuran-4-carboxylates nih.gov
Sonogashira Coupling/CyclizationIodophenols, Terminal Alkynes, Pd/CuGeneral Benzofurans nih.govacs.org
One-Pot TransamidationBoc₂O/DMAP, AminesBenzofuran-2-carboxamides mdpi.com

Chemical Reactivity and Derivatization Strategies of Ethyl 7 Hydroxybenzofuran 2 Carboxylate

Ester Hydrolysis and Carboxylic Acid Functionalization

The ethyl ester group at the C-2 position is a common starting point for derivatization. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 7-hydroxybenzofuran-2-carboxylic acid. This transformation is a critical step for subsequent functionalization, such as amidation or the introduction of other moieties through the carboxylic acid group.

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, in an aqueous solution. libretexts.orglibretexts.org The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). libretexts.org

Alternatively, base-catalyzed hydrolysis, also known as saponification, offers an irreversible pathway to the carboxylate salt. libretexts.orglibretexts.org This method involves refluxing the ester with a strong base like sodium hydroxide (B78521). The resulting carboxylate salt can then be neutralized with a strong acid to liberate the free 7-hydroxybenzofuran-2-carboxylic acid. libretexts.org Saponification is often preferred due to the reaction going to completion and the relative ease of separating the alcohol product. libretexts.org The newly formed carboxylic acid is a key precursor for creating amide bonds and other derivatives. nih.gov

Table 1: General Conditions for Ester Hydrolysis

Method Reagents Conditions Product Characteristics
Acidic Hydrolysis Dilute H₂SO₄ or HCl, Water Heat under reflux Carboxylic Acid + Alcohol Reversible reaction libretexts.orglibretexts.org

Amidation and Hydrazide Formation

The carboxylic acid ester of ethyl 7-hydroxybenzofuran-2-carboxylate can be converted into amides and hydrazides, which are important intermediates for building larger, biologically active molecules.

Amidation can be achieved through the aminolysis of the ester, for instance by reacting it with methylamine (B109427) in the presence of ammonium (B1175870) chloride. researchgate.net A more common route involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling agents.

Hydrazide formation is typically accomplished by reacting the ethyl ester directly with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol under reflux. nih.gov This reaction converts ethyl benzofuran-2-carboxylate into benzofuran-2-carbohydrazide. These carbohydrazides are valuable precursors for synthesizing various heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles. nih.gov

Table 2: Synthesis of Amides and Hydrazides from Benzofuran-2-carboxylates

Starting Material Reagent(s) Product Reference
Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate Methyl amine, NH₄Cl, Methanol (B129727) 5-amino-7-methoxy-2-benzofuranocarboxylic acid N-methyl amide researchgate.net

Construction of Heterocyclic Conjugates

The benzofuran (B130515) scaffold is frequently combined with other heterocyclic rings to create hybrid molecules with enhanced biological properties. This compound is an ideal starting point for these syntheses.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings. nih.gov To create a benzofuran-triazole conjugate, the this compound is first converted into a derivative containing either an azide (B81097) or a terminal alkyne.

One established route involves hydrolyzing the ester to the carboxylic acid, which is then treated with thionyl chloride to form the acyl chloride. Subsequent reaction with propargyl alcohol yields prop-2-yn-1-yl benzofuran-2-carboxylate, an alkyne-functionalized intermediate. This intermediate can then react with a variety of substituted aryl or benzyl (B1604629) azides under standard click chemistry conditions (e.g., in a DMF/H₂O system) to produce a library of benzofuran-2-carboxylate 1,2,3-triazole derivatives in good yields. This method is valued for its mild reaction conditions, simple work-up, and use of readily available reagents.

Pyrazole (B372694) rings can be fused or linked to the benzofuran core to generate novel chemical architectures. A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. organic-chemistry.orgrsc.org To apply this to the this compound framework, the molecule must first be elaborated to contain a 1,3-dicarbonyl moiety.

For example, a Claisen condensation could be employed to introduce a second carbonyl group beta to the ester. The resulting β-keto ester can then be reacted with hydrazine hydrate or a substituted hydrazine. The initial reaction forms a hydrazone, which subsequently undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. This approach allows for the construction of pyrazole-benzofuran hybrids where the two ring systems are directly connected. Studies have shown that reacting α,β-unsaturated ketones derived from benzofurans with hydrazine hydrate is an effective method for producing pyrazole derivatives. rsc.org

The benzofuran nucleus can be directly linked to other heterocyclic systems like quinoline (B57606). A facile synthesis of 2-(benzofuran-2-yl)-quinoline derivatives has been developed. beilstein-journals.orgnih.gov This strategy involves a one-pot reaction where a substituted salicylaldehyde (B1680747) (the precursor to the benzofuran ring) reacts with a quinoline derivative bearing a reactive chloromethyl group at the 2-position, such as ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate. beilstein-journals.org The reaction typically proceeds in the presence of a base like potassium carbonate in a suitable solvent. This is followed by hydrolysis of the ester to yield the final 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid product. beilstein-journals.org This methodology provides a direct and efficient way to link the C-2 position of a benzofuran to the C-2 position of a quinoline. nih.gov

Regioselective Functionalization of the Benzofuran System

Beyond modifications at the C-2 ester, the benzofuran ring itself can be functionalized. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the electron-donating 7-hydroxy group and the electron-withdrawing 2-carboxylate group.

The hydroxyl group is a strongly activating, ortho, para-directing group. The ester group at the C-2 position deactivates the furan (B31954) ring towards electrophilic attack. Therefore, electrophilic aromatic substitution is expected to occur on the benzene (B151609) ring, directed by the powerful 7-hydroxy group to the ortho position (C-6) and the para position (C-4).

Modern synthetic methods, such as directed C-H activation, offer more precise control over functionalization. For instance, palladium-catalyzed C-H arylation has been used to selectively introduce aryl groups at specific positions on the benzofuran nucleus, guided by a directing group. nih.gov While specific studies on the regioselective functionalization of this compound are limited, the principles of electrophilic substitution and directed metalation provide a predictable framework for its reactivity, enabling targeted synthesis of polysubstituted benzofuran derivatives. oregonstate.edu

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (SEAr) on the benzene ring of this compound is primarily governed by the powerful activating and ortho-, para- directing effect of the C7-hydroxyl group. The electron-withdrawing ester group at C2 has a negligible influence on the benzene ring but deactivates the furan moiety. Consequently, electrophilic attack is anticipated to occur on the activated benzene portion of the molecule.

The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to itself, which correspond to the C6 and C4 positions, respectively. The C6 position is sterically unhindered, making it a likely site for substitution. The C4 position is also electronically activated.

Research on related 7-hydroxybenzofuran derivatives corroborates this reactivity pattern. For instance, the nitration of 7-hydroxy-2,3-diphenylbenzofuran with nitric acid in acetic acid resulted in the formation of 4,6-dinitro derivatives, demonstrating substitution at both the C4 and C6 positions. fao.orgresearchgate.net Similarly, studies on the nitration of 7-hydroxy-4-methyl coumarin, a structurally related heterocyclic compound, also show substitution occurring at the positions ortho and para to the hydroxyl group (C6 and C8). scispace.comsemanticscholar.org

Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions determine the degree and position of substitution.

Table 1: Examples of Electrophilic Aromatic Substitution on 7-Hydroxybenzofuran Analogs

ReactionReagents and ConditionsProduct(s)YieldReference
NitrationHNO₃ / Acetic Acid7-hydroxy-2,3-diphenyl-4,6-dinitrobenzofuranN/A fao.orgresearchgate.net
NitrationConc. HNO₃ / Conc. H₂SO₄, 0°C7-hydroxy-4-methyl-6-nitrocoumarin & 7-hydroxy-4-methyl-8-nitrocoumarinN/A scispace.com
BrominationBromine / Acetic Acid6-bromo-7-hydroxy-2,3-diphenylbenzofuranN/A researchgate.net

C-H Activation and Direct Arylation

Direct C-H activation and arylation represent a modern and efficient strategy for forming carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. In this compound, the C2 position is blocked by the ester group, which typically precludes the C2-arylation commonly observed in unsubstituted benzofurans. nsf.govnih.govnih.gov However, the ester group can act as a directing group to facilitate C-H activation at the adjacent C3 position.

Palladium-catalyzed C-H functionalization is a powerful tool for this purpose. rsc.orgresearchgate.net Research has shown that using a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) amide derivative of benzofuran-2-carboxylic acid, can effectively direct palladium catalysts to activate the C-H bond at the C3 position for arylation. nih.gov This strategy allows for the introduction of various aryl and heteroaryl substituents at this site. While this approach requires initial conversion of the ester to the directing amide, it provides a reliable route to C3-functionalized derivatives.

The general conditions for such reactions often involve a palladium catalyst like Pd(OAc)₂, a ligand, an oxidant, and a suitable solvent, with the reaction proceeding at elevated temperatures. The tolerance of these methods to various functional groups, including unprotected hydroxyls, makes them applicable to the target molecule. nsf.gov

Table 2: Representative Conditions for C-H Arylation of Benzofuran-2-Carboxylate Derivatives

PositionCatalyst SystemCoupling PartnerConditionsProductReference
C3Pd(OAc)₂ / LigandAryl IodideHigh TemperatureC3-Aryl-benzofuran-2-carboxylate derivative nih.gov
C2Pd(OAc)₂ / Ag₂OAryl IodideRoom Temperature, HFIPC2-Aryl-benzofuran (on unsubstituted scaffold) nsf.gov
C2Pd(OAc)₂ / CuCl₂Triarylantimony Difluoride80°C, 1,2-DCEC2-Aryl-benzofuran (on unsubstituted scaffold) nih.gov

Transformations of the Hydroxyl and Ester Groups

The phenolic hydroxyl and ethyl ester groups are versatile handles for a wide range of derivatization strategies, allowing for the synthesis of a diverse library of compounds.

Transformations of the Hydroxyl Group:

The C7-hydroxyl group behaves as a typical phenol, readily undergoing reactions such as etherification and esterification.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Mitsunobu reaction conditions, using a phosphine (B1218219) and an azodicarboxylate (e.g., PPh₃ and DEAD), can also be employed for alkylation with various alcohols. nih.gov

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding phenolic esters.

Transformations of the Ester Group:

The ethyl ester at the C2 position can be modified through several classical reactions.

Hydrolysis: Saponification of the ethyl ester using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous alcoholic solvent affords the corresponding benzofuran-2-carboxylic acid. nih.gov This carboxylic acid is a key intermediate for further modifications.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), sometimes requiring a catalyst. researchgate.net A more common and efficient route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (using, for example, thionyl chloride or oxalyl chloride), and then reacting it with a desired primary or secondary amine. nih.gov Direct amidation of the carboxylic acid can also be achieved using coupling reagents like HATU or EDC.

Transesterification: Heating the ethyl ester in a different alcohol (e.g., methanol, isopropanol) with an acid or base catalyst can produce a different ester.

Reduction: The ester group can be reduced to a primary alcohol (2-hydroxymethyl-7-hydroxybenzofuran) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 3: Common Transformations of Hydroxyl and Ester Functional Groups

Functional GroupReactionReagents and ConditionsProduct TypeReference(s)
C7-HydroxylO-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Ether nih.gov
C7-HydroxylMitsunobu ReactionAlcohol, PPh₃, DEADEther nih.gov
C2-EsterHydrolysisNaOH or LiOH, EtOH/H₂OCarboxylic Acid nih.gov
C2-EsterAminolysisAmine, HeatAmide researchgate.net
Carboxylic AcidAmidation1. SOCl₂ or (COCl)₂ 2. Amine, BaseAmide nih.gov
C2-EsterReductionLiAlH₄, THFPrimary AlcoholN/A

Investigation of Biological Activities and Mechanistic Pathways of Ethyl 7 Hydroxybenzofuran 2 Carboxylate Derivatives

Enzymatic Inhibition Profiles

Derivatives of Ethyl 7-hydroxybenzofuran-2-carboxylate have been identified as potent modulators of several key enzyme families, highlighting their potential in addressing a range of pathological conditions. Their inhibitory activities stem from specific interactions with the active or allosteric sites of these enzymes, leading to the modulation of critical metabolic and signaling pathways.

Benzofuran (B130515) derivatives have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. By blocking this enzyme, these compounds can help manage postprandial hyperglycemia, a key concern in diabetes mellitus.

The inhibitory mechanism often involves the benzofuran core acting as a scaffold that positions various functional groups to interact with the enzyme's active site. Studies on hydroxyl-functionalized 2-arylbenzo[b]furans have shown them to be potent competitive inhibitors of α-glucosidase, with potencies sometimes exceeding that of the commercial drug acarbose. Molecular docking simulations suggest that these derivatives bind within the active site of α-glucosidase from Saccharomyces cerevisiae, forming key interactions with amino acid residues. A series of synthesized 2-acylbenzofurans demonstrated significant inhibitory potency with IC50 values ranging from 6.50 to 722.2 μM. Similarly, novel benzofuran-pyridazine derivatives have shown remarkable in vitro inhibitory potential against the α-glucosidase enzyme.

Protein tyrosine phosphatases (PTPs), such as SHP2 and PTP-1B, are critical regulators of cellular signaling pathways, and their dysregulation is linked to diseases like cancer and diabetes. The benzofuran scaffold has been identified as a promising framework for developing PTP inhibitors.

Specifically, 2-arylbenzofuran derivatives have been reported to exhibit inhibitory activity against PTP-1B, a major negative regulator in the insulin (B600854) signaling pathway. rcsb.org While direct inhibition of SHP2 by this compound is not extensively documented, the closely related benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic. google.com This has led to the design of derivatives that act as reversible inhibitors of Lymphoid-tyrosine phosphatase (LYP), a related PTP, with Ki values in the low micromolar range. google.com This suggests that the benzofuran-2-carboxylate moiety is a valid starting point for targeting the active sites of various protein tyrosine phosphatases.

The human urate transporter 1 (hURAT1) is a key protein in the renal reabsorption of uric acid, making it a prime target for treating hyperuricemia and gout. Notably, the potent and well-established URAT1 inhibitor, Benzbromarone, is a benzofuran derivative. researchgate.netresearchgate.net

Structural studies have elucidated the mechanism by which Benzbromarone inhibits URAT1. The inhibitor occupies the urate binding site, stabilizing the transporter in an inward-facing conformation and thereby blocking urate transport. researchgate.netresearchgate.net The benzofuran ring of the molecule plays a critical role in this interaction, being sandwiched between key amino acid residues such as Met214 and Phe365, with additional hydrophobic interactions contributing to the high-affinity binding. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) for Benzbromarone against hURAT1 is approximately 220 nM, underscoring the potent inhibition conferred by this benzofuran-containing structure. researchgate.net

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthetic pathway, which provides precursors for the synthesis of essential macromolecules in bacteria and fungi. As this enzyme is absent in humans, it represents an attractive target for antimicrobial agents. latrobe.edu.auresearchgate.net

Benzofuran derivatives have been investigated as potential inhibitors of GlcN-6-P synthase. Molecular docking studies have shown that certain benzofuran derivatives can fit into the enzyme's active site, with compounds bearing two bromo substituents exhibiting the lowest binding energy. This suggests that the benzofuran scaffold can be optimized to effectively target this key enzyme, disrupting the formation of the microbial cell wall and leading to antimicrobial effects.

Protein disulfide isomerase (PDI) is an enzyme primarily located in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds during protein folding. While PDI has emerged as a therapeutic target for various diseases, current scientific literature has not established a direct inhibitory link between this compound derivatives and PDI activity. Although benzofuran scaffolds have been used to develop inhibitors for bacterial DsbA, a protein with a similar fold, these inhibitors are designed for a specific groove not present in human PDI. Therefore, the potential interaction between this class of benzofuran compounds and PDI remains an area for future scientific investigation.

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

Benzofuran derivatives, including those based on the benzofuran-2-carboxylate core, exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The specific substitutions on the benzofuran ring system significantly influence the potency and selectivity of these compounds.

The antibacterial efficacy of these derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives show moderate activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5 to 25 μg/mL. Structure-activity relationship (SAR) studies have revealed that hydroxyl groups at the C-6 position and specific aryl substitutions at the C-2 position can confer excellent antibacterial activity, with MIC values often comparable to or better than standard control drugs.

In terms of antifungal activity, benzofuran derivatives have shown promise against various fungal strains. Compounds have been reported with potent activity against Candida albicans, with MIC values as low as 0.625 μg/mL. Other derivatives have demonstrated notable effects against plant-pathogenic fungi like Penicillium italicum and Colletotrichum musae. The mechanism of action is often tied to the inhibition of essential fungal enzymes, such as N-myristoyltransferase.

Interactive Data Table: Antibacterial Activity of Benzofuran Derivatives

Compound/Derivative TypeBacterial StrainMIC (μg/mL)Reference
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5
Aza-benzofuran (Compound 1)Staphylococcus aureus12.5
Aza-benzofuran (Compound 1)Escherichia coli25
Aza-benzofuran (Compound 2)Staphylococcus aureus25
Benzofuran Ketoxime (38)Staphylococcus aureus0.039
6-hydroxyl-benzofuran (15, 16)Various Strains0.78-3.12

Interactive Data Table: Antifungal Activity of Benzofuran Derivatives

Compound/Derivative TypeFungal StrainMIC (μg/mL)Reference
Oxa-benzofuran (Compound 5)Penicillium italicum12.5
Oxa-benzofuran (Compound 6)Colletotrichum musae12.5-25
Benzofuran KetoximeCandida albicans0.625-2.5
2-bisaminomethylatedauroneAspergillus fumigatus25

Antimalarial Efficacy and Heme Detoxification Inhibition

Malaria parasites digest hemoglobin within host erythrocytes, releasing large quantities of toxic heme. nih.gov To protect themselves, the parasites convert this heme into an insoluble, non-toxic crystal called hemozoin, a process chemically similar to the formation of β-hematin. nih.govnih.gov The inhibition of this heme detoxification pathway is a key mechanism for several antimalarial drugs, as the accumulation of free heme leads to parasite death. nih.govnih.gov

Certain derivatives of benzofuran have demonstrated potent antimalarial activity by targeting this specific pathway. Studies on a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which possess a core structure related to this compound, have shown that these compounds effectively inhibit β-hematin formation. nih.govresearchgate.net This inhibition of heme polymerization is considered a primary mode of their antiplasmodial action. nih.gov

In vitro assessments against different strains of Plasmodium falciparum have confirmed the efficacy of these benzofuranone derivatives. For example, specific compounds within this class have exhibited significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite. researchgate.net The in vivo antimalarial activity of promising derivatives has also been validated using the rodent malaria parasite Plasmodium berghei in mouse models. nih.gov

Table 1: Antimalarial Activity of Representative Benzofuranone Derivatives
Compound DerivativeTargetMechanism of ActionObserved Efficacy
(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranonesPlasmodium falciparumInhibition of β-hematin formation (Heme Detoxification)Potent activity against chloroquine-sensitive (3D7) and resistant (K1) strains. researchgate.net

Antiviral Effects (e.g., HIV Replication Modulation)

The benzofuran scaffold is a component of various compounds investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). medcraveonline.com HIV attacks the immune system, and its replication cycle involves multiple stages, such as entry into the host cell, reverse transcription of its RNA genome into DNA, and integration into the host genome, which present targets for antiviral drugs. mednexus.org

Research into novel 3-benzoylbenzofurans and their corresponding pyrazole (B372694) derivatives has identified potent inhibitors of HIV replication. nih.gov Mechanistic studies revealed that these compounds can interfere with critical viral processes. Specifically, certain 3-benzoylbenzofuran derivatives were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block the conversion of viral RNA to DNA. Other related pyrazole derivatives were found to inhibit HIV entry into host cells. nih.gov

Some of these compounds demonstrated significant potency, with IC50 values (the concentration required to inhibit 50% of viral activity) in the micromolar and even sub-micromolar range against different HIV pseudoviruses. nih.gov The promising anti-HIV activities, coupled with low cytotoxicity for some derivatives, mark them as attractive candidates for further development as antiretroviral agents. nih.gov

Table 2: Anti-HIV Activity of Benzofuran Derivatives
Compound ClassHIV Target/MechanismExample IC50 ValueReference
3-benzoylbenzofuran (4b)Non-nucleoside reverse transcriptase inhibitor (NNRTI)0.49 µM (Q23 pseudovirus) nih.gov
Pyrazole derivative (5f)HIV entry inhibitor / Protease inhibitor0.39 µM (Q23 pseudovirus) nih.gov

Antioxidant Capacities and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a condition known as oxidative stress. unife.it Antioxidants are substances that can neutralize these harmful molecules. Several derivatives of benzofuran have been synthesized and evaluated for their ability to scavenge ROS and act as antioxidants. nih.govresearchgate.net

Studies on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and benzofuran hydrazones have demonstrated significant antioxidant potential. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. unife.itnih.gov

Research has shown that the antioxidant activity of these derivatives is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the molecule. unife.itresearchgate.net For instance, certain benzofuran-2-carboxamide (B1298429) derivatives were found to not only scavenge DPPH radicals but also to inhibit lipid peroxidation in rat brain homogenates, indicating their potential to protect biological membranes from oxidative damage. nih.gov Similarly, specific benzofuran hydrazones with multiple hydroxyl groups on the arylidene ring showed the most potent radical-scavenging abilities. unife.it Some benzofuran-2-one derivatives have also demonstrated a great capacity to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death. nih.gov

Table 3: Antioxidant Activity of Selected Benzofuran Derivatives
Compound ClassAssayKey FindingReference
7-methoxy-N-(phenyl)benzofuran-2-carboxamide (1j)DPPH radical scavenging & Lipid Peroxidation (LPO)Exhibited 23.5% DPPH inhibition and 62% LPO inhibition at 100 µM. nih.gov nih.gov
Benzofuran hydrazones (e.g., trihydroxybenzylidene derivatives)DPPH & FRAPActivity is dependent on the number and position of hydroxyl groups. unife.it unife.it
Benzofuran-2-one derivative (Compound 9)Intracellular ROS levels (DCF-DA staining)Showed extraordinary capacity to reduce intracellular ROS. nih.gov nih.gov

Interactions with Biomolecular Targets (e.g., DNA-binding)

The ability of small molecules to interact with DNA is a critical mechanism for many therapeutic agents, particularly in cancer chemotherapy. These interactions can inhibit DNA replication and transcription, leading to cell death. nih.gov

The interaction of certain benzofuran derivatives with DNA has been investigated through biochemical assays. nih.gov In one study, test compounds were incubated with plasmid DNA, which was then subjected to cleavage by a restriction enzyme (BamH1). The results showed that in the presence of the benzofuran derivatives, the plasmid DNA was only partially digested. nih.gov This suggests that the compounds interact with the DNA, thereby inhibiting the ability of the restriction enzyme to cut at its specific recognition site. nih.gov

While the interaction was found to be weaker than that of daunorubicin, a known potent DNA intercalating agent, the presence of undigested circular plasmid DNA indicates that these benzofuran derivatives do bind to DNA, possibly through intercalation or another binding mode. nih.gov This interaction with a fundamental biomolecular target highlights another avenue for the potential pharmacological applications of this class of compounds. nih.gov

Computational Chemistry and Rational Design of Ethyl 7 Hydroxybenzofuran 2 Carboxylate Analogues

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For analogues of ethyl 7-hydroxybenzofuran-2-carboxylate, SAR elucidation involves systematically modifying the core structure and correlating these changes with shifts in biological potency.

Correlating Substituent Effects with Biological Potency

The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the fused ring system. researchgate.net Preliminary SAR studies have identified key positions on the benzofuran scaffold where modifications can significantly impact efficacy. For instance, substitutions at the C-2, C-3, C-5, and C-7 positions have been shown to be critical for various biological activities. mdpi.commdpi.com

The ester group at the C-2 position is often a key site for modulating cytotoxic activity. nih.gov Modifications here, such as converting the ethyl ester to various amides or other heterocyclic rings, can lead to significant changes in potency. mdpi.com The hydroxyl group at the C-7 position is also a crucial feature, often acting as a hydrogen bond donor in interactions with biological targets. mdpi.com

Research has shown that the introduction of specific substituents can enhance biological potency. For example:

Halogens: The addition of chloro groups to the benzofuran ring has been noted to contribute significantly to the bioactivity of certain derivatives. niscair.res.in

Electron-donating/withdrawing groups: The presence of electron-donating groups like methyl and methoxy, or electron-withdrawing groups like nitro, can influence the electronic properties of the molecule and thereby its interaction with targets. mdpi.comniscair.res.in For instance, a nitro group in one series of compounds significantly boosted anticancer activity. mdpi.com

Aromatic side chains: The nature of substituents on aromatic side chains attached to the benzofuran core can also play a critical role. Electron-donating groups on a para-position of an aromatic side chain have been associated with good activity. rsc.org

These correlations are vital for guiding the design of new analogues with improved therapeutic profiles.

PositionSubstituent TypeEffect on Biological ActivityReference
C-2Ester, Heterocyclic RingsCrucial for cytotoxic activity; modifications significantly alter potency. nih.gov
C-7Hydroxyl (Hydrogen Bond Donor)Important for target binding and enhancing antimitotic activity. mdpi.com
Benzene (B151609) RingChloro groupsCan significantly enhance overall bioactivity. niscair.res.in
Benzene RingNitro groupHas been shown to significantly boost anticancer activity. mdpi.com
Side ChainsElectron-donating groupsCan lead to good biological activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. pharmacophorejournal.com For benzofuran analogues, a 3D-QSAR model can be developed to provide deeper insights into the structural requirements for potency.

The development of a QSAR model typically involves these steps:

Data Set Selection: A series of benzofuran analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate it. pharmacophorejournal.com

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model that correlates the descriptors with the biological activity. pharmacophorejournal.com

Validation: The model's predictive power is assessed using the test set of compounds. A high correlation between predicted and experimental activities indicates a robust model. pharmacophorejournal.com

A 3D-QSAR analysis of novel benzofuran-based acetylcholinesterase inhibitors revealed the importance of the alkyl group at specific positions of a phenyl moiety for the activity. nih.gov Such models produce contour maps that visualize regions where certain properties (e.g., bulk, positive charge) would increase or decrease activity, providing a clear roadmap for designing more potent analogues of this compound.

Pharmacophore-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. d-nb.info

Generation of Pharmacophore Hypotheses for Ligand-Target Recognition

Pharmacophore models can be generated from a set of known active ligands, even without knowledge of the target's 3D structure. d-nb.info The process involves aligning the active molecules and identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. pharmacophorejournal.comd-nb.info

For instance, a pharmacophore model developed for benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors identified three essential features for activity. nih.gov Another study on cyclooxygenase inhibitors developed a four-point pharmacophore with one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. pharmacophorejournal.com By analyzing a set of active this compound analogues, a similar hypothesis can be generated. This model serves as a 3D query, encapsulating the key features required for binding to the intended biological target. nih.govresearchgate.net

Virtual Screening Applications for Novel Ligand Discovery

Once a validated pharmacophore model is established, it can be used as a filter to rapidly screen large virtual libraries of compounds. mdpi.comnih.gov This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore hypothesis and are therefore likely to be active. nih.govrsc.org

The workflow for pharmacophore-based virtual screening is as follows:

Database Preparation: Large chemical databases (e.g., ZINC, PubChem) containing millions of compounds are prepared in a 3D format.

Screening: The pharmacophore model is used as a 3D query to search the database. Only molecules that can adopt a conformation matching the pharmacophore's features are retained as "hits."

Hit Filtering and Optimization: The initial hits are often further filtered based on drug-likeness properties and subjected to more computationally intensive methods like molecular docking to predict their binding affinity and orientation within the target's active site. nih.gov

This approach has successfully identified novel inhibitors for various targets. acs.org For this compound, virtual screening could uncover new, structurally diverse compounds that possess the necessary features for the desired biological activity, significantly accelerating the lead discovery process. nih.govrsc.org

Scaffold Hopping and Chemotype Diversification

Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while preserving its key pharmacophoric features. nih.gov This is particularly useful for generating new intellectual property, improving physicochemical properties, or overcoming toxicity issues associated with the original scaffold.

Starting with the this compound core, scaffold hopping techniques can be employed to identify different heterocyclic systems that can present the same pharmacophoric features in a similar spatial arrangement. nih.gov This can involve various degrees of structural modification, from simple heteroatom replacement in the benzofuran ring to more complex topological changes. nih.gov The goal is to find a new "chemotype" that maintains or improves upon the biological activity of the original lead compound. This diversifies the chemical space being explored and can lead to the discovery of compounds with superior drug-like properties. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstone methodologies in the rational design of this compound analogues. These approaches provide a microscopic view of the conformational behavior of these molecules and their interactions with biological targets, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mendeley.com For this compound analogues, docking studies are instrumental in elucidating their binding modes within the active sites of various enzymes and receptors. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding affinity and specificity. mdpi.com

In a typical docking workflow, the three-dimensional structures of the protein target and the benzofuran analogue are used. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most energetically favorable binding pose. Scoring functions are employed to rank the different poses, with lower binding energies generally indicating a more stable protein-ligand complex.

For instance, in the design of benzofuran-based inhibitors for targets such as protein kinases, molecular docking can identify critical amino acid residues that interact with the benzofuran core, the ethyl carboxylate group, or the hydroxyl substituent. nih.gov This information is vital for designing new analogues with improved potency by, for example, introducing functional groups that can form additional favorable interactions with the protein.

AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Analogue AKinase 1-8.5Lys72, Glu91, Leu148
Analogue BKinase 1-9.2Lys72, Glu91, Met149
Analogue CProtease 1-7.9Asp25, Gly27, Ile50
Analogue DProtease 1-8.8Asp25, Gly27, Val82

This is a representative table illustrating the type of data generated from molecular docking studies. The values are hypothetical.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the conformational changes and stability of the complex over time. nih.gov For this compound analogues, MD simulations can be used to assess the stability of the predicted binding poses obtained from docking studies. nih.gov

In an MD simulation, the atoms of the system (protein, ligand, and solvent) are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the system for a sufficient length of time (typically nanoseconds to microseconds), one can observe the flexibility of the ligand and the protein and analyze the persistence of key intermolecular interactions.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals the flexible regions of the protein. Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

AnalogueSimulation Length (ns)Average Ligand RMSD (Å)Key Stable Interactions
Analogue A1001.2H-bond with Lys72
Analogue B1000.9Hydrophobic contact with Met149
Analogue C501.5Water-bridged H-bond with Asp25
Analogue D501.1Pi-stacking with Phe80

This is a representative table illustrating the type of data generated from molecular dynamics simulations. The values are hypothetical.

Fragment-based drug design (FBDD) is a powerful strategy for the discovery of lead compounds that begins with the identification of small chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to produce a more potent lead compound. The benzofuran scaffold, being a common motif in bioactive molecules, is an excellent starting point for FBDD.

In the context of this compound analogues, FBDD can be employed by first screening a library of small fragments for binding to the target of interest. Once a fragment that binds to a specific sub-pocket of the active site is identified, it can be linked to the benzofuran core or used to guide the modification of the substituents on the benzofuran ring. For example, a fragment that binds to a hydrophobic pocket near the active site could be incorporated into the design of a new analogue by replacing a smaller substituent with a larger, more hydrophobic group.

Computational methods play a crucial role in FBDD by predicting how fragments can be linked or grown to improve binding affinity. Docking and MD simulations can be used to evaluate the binding of virtual libraries of elaborated fragments, helping to prioritize the synthesis of the most promising compounds.

Fragment HitTarget Sub-pocketBinding Affinity (mM)Proposed Linkage/Growth Strategy
PhenolH-bond donor/acceptor pocket2.5Ether linkage to the 7-hydroxy group
ImidazoleAromatic interaction pocket1.8C-C bond to the benzofuran ring
IsopropylHydrophobic pocket3.2Replacement of the ethyl group

This is a representative table illustrating the application of FBDD. The values are hypothetical.

In Silico Assessment of Physicochemical Descriptors for Bioactivity Optimization

The bioactivity of a drug candidate is not solely determined by its binding affinity to the target protein but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADMET) profile. In silico methods are widely used to predict these properties for this compound analogues, allowing for the early identification and mitigation of potential liabilities.

A variety of computational models are available to predict key physicochemical descriptors such as lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These descriptors are often used to assess the "drug-likeness" of a compound, with guidelines such as Lipinski's Rule of Five providing a useful framework for optimization.

By calculating these descriptors for a series of virtual analogues, medicinal chemists can design compounds with a balanced profile of potency and drug-like properties. For example, if an analogue is predicted to have high potency but poor solubility, modifications can be made to its structure, such as the introduction of a polar group, to improve its solubility without significantly compromising its binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate these descriptors with biological activity, further guiding the optimization process. researchgate.net

AnaloguelogPlogSMW ( g/mol )PSA (Ų)H-bond DonorsH-bond Acceptors
This compound2.5-3.0206.1957.7613
Analogue E2.8-3.5220.2257.7613
Analogue F2.2-2.8222.1866.9924
Analogue G3.1-4.0250.2757.7613

This is a representative table of calculated physicochemical descriptors. The values for the parent compound are accurate, while the values for the analogues are hypothetical.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 7 Hydroxybenzofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is used to determine the connectivity of atoms and can help in elucidating the 3D structure of molecules in solution. For a molecule like Ethyl 7-hydroxybenzofuran-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the benzofuran (B130515) ring, the hydroxyl proton, and the protons of the ethyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.

Aromatic Protons: The protons on the benzene (B151609) and furan (B31954) rings would appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, or multiplets) that would allow for their assignment to specific positions on the ring system.

Hydroxyl Proton: The hydroxyl (-OH) proton is expected to appear as a broad or sharp singlet, and its chemical shift can vary depending on the solvent and concentration.

Ethyl Ester Protons: The ethyl group would give rise to two signals: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, due to coupling with each other.

Detailed experimental ¹H NMR data for this compound is not publicly available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the range of δ 160-170 ppm.

Aromatic and Furan Carbons: The carbon atoms of the benzofuran ring would appear in the region of approximately δ 100-160 ppm.

Ethyl Ester Carbons: The methylene (-CH₂) carbon of the ethyl group would be found around δ 60-70 ppm, while the methyl (-CH₃) carbon would be at a higher field, typically around δ 10-20 ppm.

Specific ¹³C NMR chemical shift values for this compound are not available in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between different nuclei. An HSQC experiment would show correlations between directly bonded protons and carbons. This would be invaluable in definitively assigning the ¹H and ¹³C NMR signals of this compound, particularly for the overlapping signals in the aromatic region.

A detailed analysis based on 2D NMR techniques for this compound has not been reported in the available literature.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and ether functional groups, as well as aromatic C-H and C=C stretching vibrations.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (ester)1700-1750
C-O (ester and ether)1000-1300
Aromatic C=C1450-1600
Aromatic C-H3000-3100

Specific experimental IR absorption frequencies for this compound are not documented in the searched sources.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₁H₁₀O₄), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

The precise experimentally determined mass-to-charge ratio for this compound from HRMS analysis is not available in the public domain based on the conducted searches.

Ionization Techniques (e.g., ESI-TOF)

Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound. In this method, the analyte is ionized into the gas phase, and the mass-to-charge ratio (m/z) of the resulting ions is measured by their time of flight to a detector. This "soft" ionization technique typically leaves the molecular ion intact, providing clear molecular weight information.

For this compound, with a molecular formula of C₁₁H₁₀O₄, the theoretical monoisotopic mass is 206.0579 u. In ESI-MS analysis, this compound would be expected to be observed as protonated or sodiated adducts. The high-resolution nature of TOF analyzers allows for the determination of the exact mass with high accuracy, which can be used to confirm the elemental composition.

While specific experimental ESI-TOF data for this compound is not extensively detailed in the literature, the expected ions and their theoretical exact masses are presented below. The experimental values obtained would be expected to align closely with these calculated masses.

Ion AdductFormulaTheoretical m/z
[M+H]⁺C₁₁H₁₁O₄⁺207.0652
[M+Na]⁺C₁₁H₁₀O₄Na⁺229.0471
[M+K]⁺C₁₁H₁₀O₄K⁺245.0211

Chromatographic Separation and Purity Analysis

Chromatographic methods are indispensable for the separation of the target compound from reaction byproducts and for the assessment of its final purity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber with a specific solvent mixture (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

Specific Rf (retention factor) values for this compound are dependent on the exact eluent system used. However, for related benzofuran structures, mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) are commonly employed. The progress of a reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate, often visualized under UV light.

Stationary PhaseTypical Mobile Phase CompositionVisualization Method
Silica Gel 60 F₂₅₄Ethyl Acetate / HexaneUV Light (254 nm)
Silica Gel 60 F₂₅₄Ethyl Acetate / Petroleum EtherUV Light (254 nm)

Following a synthesis, column chromatography is the standard method for the purification of the crude product on a preparative scale. This technique operates on the same principles as TLC, using a stationary phase (typically silica gel) packed into a column. The crude material is loaded onto the column and eluted with a solvent system, often determined by prior TLC analysis.

For the purification of benzofuran-2-carboxylate derivatives, silica gel (e.g., 60–120 mesh) is a common stationary phase. The compound is separated from impurities as the mobile phase flows through the column, with fractions being collected and analyzed for purity. For example, a related compound, ethyl benzofuran-2-carboxylate, has been purified using a mobile phase of ethyl acetate and petroleum ether in a 2:8 ratio.

TechniqueStationary PhaseTypical Mobile Phase (Eluent)
Flash Column ChromatographySilica Gel (60-120 mesh or 230-400 mesh)Gradients of Ethyl Acetate in Hexane or Petroleum Ether

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound with high resolution and sensitivity. An HPLC system uses high pressure to pass a liquid solvent containing the sample through a column packed with a solid adsorbent material.

While a specific, validated HPLC method for this compound is not widely published, a typical approach for a molecule of this nature would involve reversed-phase chromatography. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727), often containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
DetectionUV-Vis Detector (e.g., at 254 nm)

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique that determines the percentage composition of carbon (C), hydrogen (H), and other elements (like nitrogen or sulfur) in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and structural correctness. For this compound (C₁₁H₁₀O₄), the theoretical composition can be calculated precisely. An experimental result that falls within ±0.4% of the theoretical value is generally considered confirmation of the compound's elemental composition and purity.

ElementMolecular FormulaCalculated (% by Mass)Expected Experimental (%)
Carbon (C)C₁₁H₁₀O₄64.0764.07 ± 0.4
Hydrogen (H)4.894.89 ± 0.4
Oxygen (O)31.04N/A (Typically by difference)

Emerging Research Avenues and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of highly functionalized benzofurans, such as Ethyl 7-hydroxybenzofuran-2-carboxylate, is an area of active research. Traditional methods are being supplemented by novel strategies that offer greater efficiency and access to a wider range of derivatives. jocpr.comacs.org

A promising approach involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to o-benzoquinone esters, which are generated in situ. This method has been successfully applied to the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, structures closely related to the title compound. nih.gov The reaction proceeds through the formation of a 1,2-quinone-4-carboxylate from a catechol ester, which then reacts with a silyl enol ether to yield the functionalized benzofuran (B130515). nih.gov This strategy highlights the potential for constructing complex benzofurans from readily available starting materials.

Recent reviews of benzofuran synthesis have highlighted several innovative and catalytic strategies that could be adapted for the efficient production of this compound and its analogs. These include palladium-promoted synthesis via ring formation reactions, copper-catalyzed methodologies, and the use of deep eutectic solvents (DESs) to stabilize polar intermediates and accelerate transformations. acs.orgnih.gov For instance, a palladium-catalyzed approach involving the reaction of o-iodophenols with terminal alkynes is a well-established method for forming the benzofuran ring. Further exploration into catalyst optimization and reaction conditions could lead to more efficient and environmentally friendly synthetic routes. acs.org

A modular synthetic strategy combining 8-aminoquinoline (B160924) directed C-H arylation and transamidation chemistry has also been developed for the preparation of diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com This approach allows for the late-stage functionalization of the benzofuran core, which is highly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

The table below summarizes some of the novel synthetic strategies being explored for benzofuran derivatives.

Synthetic Strategy Key Features Potential Advantages
Mukaiyama-Michael AdditionIn situ generation of o-benzoquinone esters.Access to highly functionalized benzofurans.
Palladium-Promoted SynthesisRing formation between various precursors.High efficiency and broad substrate scope.
Copper-Catalyzed ReactionsUtilizes copper catalysts for key bond formations.Cost-effective and environmentally benign.
8-AQ Directed C-H ArylationLate-stage functionalization of the benzofuran core.Enables rapid generation of diverse derivatives.

Deepening Mechanistic Understanding of Biological Activities

While the broad biological activities of benzofurans are well-documented, a deeper mechanistic understanding of how specific derivatives like this compound exert their effects is a key area of future research. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into the molecular interactions that govern biological outcomes. nih.gov

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position, such as the ethyl carboxylate group, are critical for cytotoxic activity. nih.gov The presence and position of a hydroxyl group on the benzene (B151609) ring can also significantly influence the compound's biological profile, potentially through hydrogen bonding interactions with target proteins. nih.gov

In the context of anticancer activity, benzofuran derivatives have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and enzymes like carbonic anhydrase. nih.gov For example, the introduction of a hydroxyl group at the C7 position has been shown to improve the anticancer activity of some benzofurans by enhancing their interaction with tubulin. nih.gov The ethyl ester at the C2 position is also considered a key site for cytotoxic activity. nih.gov Further studies are needed to elucidate the specific molecular targets of this compound and the signaling pathways it modulates.

As antimicrobial agents, the efficacy of benzofurans is influenced by the electronic nature of their substituents. taylorandfrancis.comnih.gov The benzofuran scaffold itself is a key pharmacophore, and modifications to the ring system can lead to compounds with potent activity against a range of pathogens. nih.govresearchgate.net Mechanistic studies in this area could reveal novel enzymatic or cellular targets for antimicrobial drug development.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the bioactivity of novel compounds. github.ioirjmets.com This can be particularly useful for screening large virtual libraries of benzofuran derivatives to identify those with the highest potential for a desired therapeutic effect. Techniques like Random Forest Regression and other advanced algorithms can be employed to build robust predictive models based on molecular descriptors. irjmets.com

AI is also being used to develop generative models that can design novel molecular scaffolds with desired properties. jelsciences.com These models can learn the underlying patterns in existing drug molecules and generate new structures that are likely to be active against a specific biological target. This approach could be used to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles.

The table below outlines some of the key applications of AI and ML in the design of benzofuran-based drugs.

AI/ML Application Description Potential Impact
Bioactivity PredictionML models predict the biological activity of compounds. plos.orgRapid identification of promising drug candidates.
Generative Molecular DesignAI generates novel molecular structures with desired properties.Discovery of novel and potent benzofuran analogs.
Retrosynthesis PlanningAI proposes efficient synthetic routes for target molecules.Acceleration of the chemical synthesis process.
Structure-Activity Relationship (SAR) AnalysisAI identifies key structural features for biological activity.Rational design of more effective drugs.

Exploration of New Therapeutic Indications

The diverse biological activities reported for benzofuran derivatives suggest that this compound could have therapeutic potential in a wide range of diseases beyond its initially explored applications. mdpi.comnih.govbepls.com

Anticancer Therapy: The anticancer potential of benzofuran scaffolds is well-established, with derivatives showing activity against various cancer cell lines. nih.govnih.govresearchgate.net Future research could focus on evaluating this compound against a broader panel of cancer types and investigating its potential in combination therapies.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Benzofuran derivatives have shown promising activity against both bacteria and fungi. nih.gov Further investigation into the antimicrobial spectrum of this compound and its mechanism of action could lead to the development of new treatments for infectious diseases.

Neurodegenerative Diseases: Some benzofuran derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov This is often attributed to their ability to inhibit enzymes such as acetylcholinesterase. nih.gov The structural features of this compound warrant investigation into its potential as a neuroprotective agent.

Anti-inflammatory and Immunomodulatory Effects: Benzofuran-based compounds have been reported to possess anti-inflammatory properties. nih.govscispace.com The potential of this compound to modulate inflammatory pathways could be explored for the treatment of chronic inflammatory diseases.

Osteoporosis: Recent studies have identified benzofuran derivatives that promote osteoblast differentiation, suggesting their potential as orally active drugs for osteoporosis. jst.go.jp The ability of this compound to influence bone metabolism is a novel and exciting area for future research.

Applications Beyond Medicinal Chemistry (e.g., Organo-electronics)

The unique electronic and photophysical properties of the benzofuran scaffold open up possibilities for its use in materials science, particularly in the field of organo-electronics. acs.org The fused aromatic ring system provides a rigid and planar structure that can facilitate charge transport, a key requirement for semiconductor materials.

Benzofuran derivatives are being investigated for their potential as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their inherent stability, rigidity, and light-emitting properties make them attractive candidates for these applications. Research in this area is focused on designing and synthesizing novel benzofuran-based materials with tailored electronic properties.

The development of highly substituted benzofurans through novel synthetic routes could lead to materials with enhanced performance in electronic devices. acs.org The ability to tune the electronic properties of the benzofuran core by introducing different substituents is a significant advantage in the design of new organic semiconductors. The exploration of this compound and its derivatives in this context could lead to the development of new materials for next-generation electronic and optoelectronic devices.

Q & A

Q. What are the common synthetic routes for Ethyl 7-hydroxybenzofuran-2-carboxylate, and how are reaction conditions optimized for yield?

The compound is synthesized via addition of silyl enol ethers to benzoquinone esters, as demonstrated in Schemes 1–9 . Key steps include cyclization under thermal conditions (200–275°C) and purification via reduced-pressure distillation. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., Lewis acids), and reaction time to maximize yield. Yield improvements are often achieved by iterative testing of silyl enol ether substituents and monitoring reaction progress via TLC or HPLC.

Q. How is the crystal structure of this compound determined, and what software is typically employed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with SHELX programs (e.g., SHELXL, SHELXS) being widely used for structure refinement . Data collection involves cooling crystals to 100 K to minimize thermal motion. Hydrogen bonding networks and torsion angles are analyzed to confirm regiochemistry. For non-crystalline samples, DFT calculations paired with spectroscopic data (NMR, IR) can supplement structural elucidation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods for synthesis and purification steps to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in a dark, cool environment (<4°C) away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. What analytical techniques are critical for resolving contradictions in spectral data during the characterization of derivatives?

Conflicting NMR or MS data can arise from tautomerism or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Cross-validate with X-ray crystallography when possible. For trace impurities, employ preparative HPLC or GC-MS to isolate and identify byproducts .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via implicit models (e.g., PCM). Transition state analysis (IRC) identifies kinetic barriers for cyclization or substitution reactions. Compare computed NMR shifts with experimental data to validate predictions .

Q. What mechanistic insights have been gained from studying cyclization steps in the synthesis of this compound?

Cyclization proceeds via a [4+2] electrocyclic mechanism, as evidenced by deuterium labeling studies. Temperature-dependent kinetics reveal an activation energy of ~85 kJ/mol. Side products (e.g., dimerized intermediates) form at higher concentrations, emphasizing the need for dilute conditions. In situ FTIR monitors carbonyl stretching frequencies to track reaction progress .

Q. How do structural modifications at the 2-position of the benzofuran ring influence physicochemical properties?

Substituents like esters or halides alter logP values (measured via shake-flask method) and solubility. Electron-withdrawing groups (e.g., nitro) redshift UV-Vis absorption maxima (λmax) by 20–40 nm. ThermoGravimetric Analysis (TGA) shows methyl groups increase thermal stability (decomposition >250°C vs. 200°C for unsubstituted analogs). These modifications are critical for tuning bioavailability in pharmacological studies .

Methodological Notes

  • Data Analysis : Use Shapiro-Wilk tests to assess normality before applying statistical models (e.g., ANOVA for yield comparisons).
  • Contradiction Resolution : When spectral and crystallographic data conflict, re-examine sample purity and consider dynamic effects (e.g., conformational flexibility in solution).
  • Ethical Compliance : Document all safety protocols and data transparency measures per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-hydroxybenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-hydroxybenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.